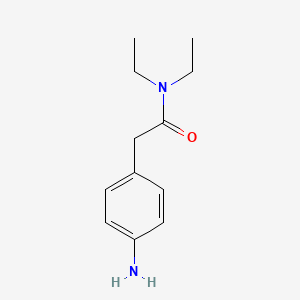

2-(4-aminophenyl)-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-aminophenyl)-N,N-diethylacetamide" is a derivative of acetamide, which is characterized by the presence of an amino group attached to the phenyl ring and diethyl groups bonded to the nitrogen atom of the acetamide moiety. This structure suggests potential for various chemical interactions and reactivity due to the presence of both electron-donating (amino group) and electron-withdrawing (acetamide) functionalities.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, compounds such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been synthesized and characterized using spectroscopic techniques . These methods could potentially be adapted for the synthesis of "this compound" by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often investigated using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectra, as well as X-ray crystallography . These techniques can provide detailed information on the bonding and geometry of the molecule. For example, the X-ray crystal structure of a related compound, N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, revealed an intramolecular hydrogen bond and an intermolecular association between adjacent N-acetamide groups .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acetamide nitrogen. The presence of an amino group on the phenyl ring could engage in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution. The diethyl groups on the nitrogen may also affect the reactivity of the acetamide carbonyl, potentially leading to different reaction pathways compared to unsubstituted acetamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the analysis of IR carbonyl bands and ab initio calculations can provide insights into the stability of different conformers and the influence of substituents on the electronic properties of the molecule . Additionally, the study of hydrogen bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides can shed light on the potential for intra- and intermolecular interactions in similar acetamide derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

- Chemoselective Acetylation for Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is chemoselectively monoacetylated from 2-aminophenol using Novozym 435, indicating potential use in antimalarial drug development (Magadum & Yadav, 2018).

- Anticancer Drug Development : A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrates potential in anticancer drug development through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Biological and Pharmaceutical Applications

- Antimicrobial Agents : The synthesis of heterocyclic compounds incorporating sulfamoyl moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, shows potential for use as antimicrobial agents (Darwish et al., 2014).

- Anthelminthic Agent : Amidantel, with a similar chemical structure, is identified as a potent anthelminthic from a new chemical class, indicating potential veterinary applications (Wollweber et al., 1979).

Industrial and Chemical Applications

- Chelating Agents : Aminopolycarboxylates like N,N-diethylacetamide derivatives are used as biodegradable chelating agents in various industrial, agricultural, and domestic applications (Pinto, Neto, & Soares, 2014).

- Corrosion Inhibition : Derivatives of N,N-diethylacetamide show effectiveness as corrosion inhibitors in industrial applications, particularly in hydrochloric acid environments (Gupta et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antimicrobial activity . These compounds are believed to interact with bacterial cell membranes and DNA .

Mode of Action

Related compounds have been shown to perturb the cytoplasmic membrane and interact intracellularly, possibly with dna . This interaction can lead to changes in the cell, such as membrane permeabilization, which can ultimately lead to cell death .

Biochemical Pathways

Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes

Result of Action

Related compounds have been shown to have potent antimicrobial activity, suggesting that they may lead to bacterial cell death

properties

IUPAC Name |

2-(4-aminophenyl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFMITFYRHDQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)